![molecular formula C₁₈H₂₅N₃O₂ B1142285 (1S,3S,5S)-2-[(2R)-2-氨基-2-[(5S,7R)-3-羟基-1-金刚烷基]乙酰]-2-氮杂双环[3.1.0]己烷-3-腈 CAS No. 1564265-93-5](/img/structure/B1142285.png)

(1S,3S,5S)-2-[(2R)-2-氨基-2-[(5S,7R)-3-羟基-1-金刚烷基]乙酰]-2-氮杂双环[3.1.0]己烷-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

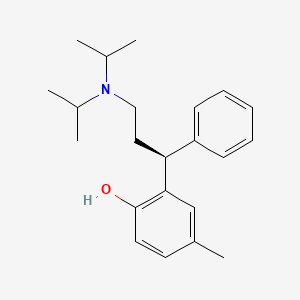

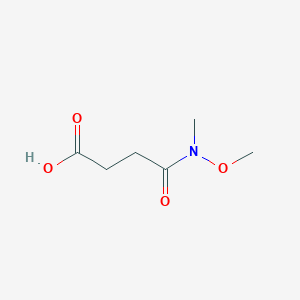

(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, also known as (1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is a useful research compound. Its molecular formula is C₁₈H₂₅N₃O₂ and its molecular weight is 315.41. The purity is usually 95%.

BenchChem offers high-quality (1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

科学研究中的金刚烷衍生物

金刚烷衍生物因其独特的化学性质和在各个领域的潜在应用而被广泛研究。其应用的关键领域之一是其在药物合成中的应用。含金刚烷基的化合物以其生物活性而闻名,这导致了开发出具有增强功效和选择性的药物。例如,金刚烷化学在尝试创造高效药物方面至关重要,特别是那些针对阿尔茨海默病和帕金森病等神经系统疾病的药物 (肖科娃和科瓦列夫,2013)。

氮杂双环化合物在药物开发中的应用

氮杂双环化合物,特别是那些含有 β-氨基酸的化合物,由于其环状结构和产生高密度功能化衍生物的潜力而引起了药物研究的兴趣。这些结构在药物化学中显示出显着影响,特别是在针对各种疾病的新分子实体的合成中。例如,复分解反应被广泛用于合成脂环 β-氨基酸和其他衍生物,突出了这些化合物在药物合成和开发中的多功能性和稳健性 (基什、卡多斯、瓦斯和菲勒普,2018)。

作用机制

Target of Action

Saxagliptin, also known as (1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in glucose homeostasis .

Mode of Action

As a DPP-4 inhibitor, Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction slows down the breakdown of incretin hormones, thereby increasing their levels in the body . The increased circulation of intact GLP-1 and GIP leads to increased glucose-dependent insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin affects the incretin hormone pathway . By preventing the degradation of incretin hormones, Saxagliptin enhances the insulin response to glucose, reduces glucagon release, and slows gastric emptying . This results in improved glycemic control in patients with type 2 diabetes .

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with Saxagliptin is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance . In patients with moderate or severe renal impairment, dose reduction is recommended due to increased systemic exposure .

Result of Action

The molecular and cellular effects of Saxagliptin’s action include increased glucose-dependent insulin secretion, reduced glucagon secretion, and slowed gastric emptying . These effects result in improved glycemic control in patients with type 2 diabetes . Additionally, Saxagliptin has been shown to have beneficial effects on endothelial function when used separately or in combination with metformin .

属性

IUPAC Name |

(1S,3S,5S)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15+,17?,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-YINBEDCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/no-structure.png)